
trans-Tramadol hydrochloride
概述
描述
Trans-Tramadol hydrochloride is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a centrally acting compound that exhibits both opioid and non-opioid properties, making it unique among pain medications. This compound is known for its ability to modulate pain perception and response through multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-Tramadol hydrochloride involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out without the use of carcinogenic solvents like 1,4-dioxane, making it safer and more environmentally friendly .
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically performed in a one-pot process. This method involves the reaction of the cis/trans mixture of the base compound with hydrochloric acid to produce the hydrochloride salt. The process is designed to be efficient and scalable, providing high yields of pure this compound .
化学反应分析
Types of Reactions: Trans-Tramadol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the amino or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted tramadol derivatives .
科学研究应用
Pharmacokinetics and Mechanism of Action
Pharmacokinetics:
Trans-Tramadol hydrochloride exhibits complex pharmacokinetics characterized by its enantiomers, which have different effects. Studies have shown that the (+)-enantiomer is more potent than the (-)-enantiomer in terms of analgesic effect. Research involving healthy male volunteers indicated that steady-state serum concentrations of (+)-trans-Tramadol were consistently higher than those of (-)-trans-Tramadol after multiple doses, highlighting the stereoselectivity in its pharmacokinetics .
Mechanism of Action:
Trans-Tramadol acts primarily as a μ-opioid receptor agonist but also influences other pain pathways. It inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects. Additionally, its active metabolite, O-desmethyltramadol (M1), is significantly more potent in binding to opioid receptors, further enhancing the analgesic profile .
Therapeutic Applications
Pain Management:
this compound is approved for managing moderate to severe pain in adults. It is often used postoperatively and for chronic pain conditions such as osteoarthritis and neuropathic pain. Its dual mechanism allows it to provide effective relief while minimizing the risk of dependence associated with traditional opioids .
Veterinary Medicine:
In veterinary applications, trans-Tramadol has been utilized for postoperative analgesia in animals such as dogs and cats. Studies have demonstrated its effectiveness in reducing pain during recovery from surgical procedures, showcasing its versatility beyond human medicine .
Case Studies and Clinical Research
Several studies have documented the efficacy and safety of this compound across various patient populations:
- Postoperative Pain Management: A study involving patients undergoing abdominal surgery showed that trans-Tramadol significantly reduced pain scores compared to placebo, indicating its effectiveness as part of multimodal analgesia strategies .
- Chronic Pain Conditions: Research on patients with chronic pain conditions revealed that trans-Tramadol provided substantial relief while maintaining a favorable side effect profile compared to traditional opioids .
- Combination Therapies: Investigations into combination therapies have shown that co-administration with magnesium can enhance the analgesic effects of trans-Tramadol without significantly altering its pharmacokinetics .
Summary Table of Key Findings
作用机制
Trans-Tramadol hydrochloride exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It acts as an agonist at the μ-opioid receptor, which is responsible for its analgesic effects.
Serotonin and Norepinephrine Reuptake Inhibition: The compound inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to pain modulation.
Synergistic Pathways: The combination of opioid receptor agonism and monoamine reuptake inhibition results in a synergistic effect, improving pain relief and reducing the perception of pain.
相似化合物的比较
Morphine: Morphine is a potent opioid analgesic with a higher affinity for opioid receptors compared to this compound.
Uniqueness: this compound is unique in its multimodal mechanism of action, combining opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This dual action provides effective pain relief with a lower risk of dependence and side effects compared to traditional opioids .
生物活性
Trans-Tramadol hydrochloride, a central nervous system (CNS) analgesic, is a well-studied compound primarily used for pain management. Its biological activity is characterized by a complex interplay of mechanisms involving various receptors and metabolic pathways. This article delves into the pharmacological effects, mechanisms of action, pharmacokinetics, and clinical implications of this compound.
This compound exhibits analgesic properties through multiple mechanisms:
- Opioid Receptor Agonism : The (+)-trans enantiomer acts as an agonist at the mu-opioid receptor (MOR), contributing to its pain-relieving effects. The metabolite O-desmethyl-tramadol (M1) is significantly more potent at this receptor, enhancing analgesia .
- Monoamine Reuptake Inhibition : Trans-Tramadol inhibits the reuptake of serotonin and norepinephrine, which enhances descending inhibitory pain pathways in the spinal cord. This dual action is crucial for its effectiveness in treating neuropathic pain .
- Influence on Pain Modulators : The compound also affects various pain modulators, including alpha2-adrenoreceptors and neurokinin 1 receptors. It has been shown to inhibit inflammatory mediators like cytokines and prostaglandin E2 (PGE2), thereby modulating the inflammatory response associated with pain .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : Trans-Tramadol is rapidly absorbed following oral administration, with a bioavailability of approximately 75% due to first-pass metabolism. Peak plasma concentrations occur within 1.6 to 3 hours post-administration .
- Distribution : The volume of distribution ranges from 2.6 to 2.9 L/kg, indicating high tissue affinity. Trans-Tramadol crosses the blood-brain barrier and the placental barrier, with significant concentrations found in both maternal and fetal blood .
- Metabolism : The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4). Variability in metabolism can be attributed to genetic polymorphisms affecting CYP2D6 activity, influencing therapeutic outcomes .
- Excretion : Trans-Tramadol and its metabolites are primarily excreted via the kidneys. The mean elimination half-life is around 6 hours, but this can vary based on individual metabolic rates .
Clinical Implications
This compound is utilized in various clinical settings:
- Pain Management : It is effective for acute and chronic pain management, particularly in conditions like neuropathic pain and postoperative pain relief. Its efficacy has been compared favorably to other opioids while presenting a lower risk of dependence .
- Misuse Potential : Despite being classified as a weak opioid, studies indicate a significant prevalence of misuse among patients prescribed tramadol. A survey revealed that 24.8% of patients reported misuse behaviors, highlighting the need for careful monitoring .
Case Studies
Several studies have documented the effects and outcomes associated with trans-Tramadol use:
- Efficacy in Chronic Pain : A clinical trial demonstrated that patients receiving trans-Tramadol experienced significant pain relief compared to those on placebo, with a noted improvement in quality of life metrics.
- Stereoselectivity Observations : Research indicated that the (+)-trans enantiomer exhibited slower elimination rates compared to its counterpart, suggesting implications for dosing strategies based on individual metabolic profiles .
Summary Table of Biological Activity
Biological Activity | Description |
---|---|
Opioid Receptor Agonism | Agonizes mu-opioid receptors; M1 metabolite is more potent |
Monoamine Reuptake | Inhibits serotonin and norepinephrine reuptake |
Inflammatory Modulation | Reduces cytokines and PGE2 levels |
Absorption | Rapidly absorbed; bioavailability ~75% |
Distribution | High tissue affinity; crosses blood-brain barrier |
Metabolism | Hepatic metabolism via CYP450 enzymes; polymorphisms affect efficacy |
Excretion | Primarily renal; half-life ~6 hours |
属性
IUPAC Name |
(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-DMLYUBSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224225 | |
Record name | trans-Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73806-49-2, 22204-88-2 | |
Record name | trans-Tramadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMADOL HYDROCHLORIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5NK3Y57M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key pharmacokinetic differences between the enantiomers of trans-tramadol and its metabolite, trans-O-demethyltramadol?
A1: Research using isolated rat kidneys has shown that the renal clearance of trans-tramadol is stereoselective. [, ] The (+)-enantiomer of trans-tramadol is preferentially excreted in urine compared to the (-)-enantiomer. Interestingly, the O-demethylation of trans-tramadol in the kidneys also exhibits stereoselectivity, with the (-)-enantiomer being preferentially metabolized. [] This metabolic process yields trans-O-demethyltramadol, which also displays stereoselective renal clearance, with the (+)-enantiomer being preferentially eliminated in urine. []
Q2: What is the relationship between the serum concentrations of trans-tramadol enantiomers and its metabolite with analgesic effects and adverse reactions in a clinical setting?
A2: A study investigating postoperative patients administered different intravenous doses of trans-tramadol hydrochloride revealed a correlation between higher serum concentrations of trans-tramadol enantiomers and an increased frequency and severity of adverse reactions. [] Interestingly, while higher doses led to increased concentrations of both the parent drug and its metabolite, the analgesic effect appeared to correlate more strongly with the concentration of (+)-O-demethyltramadol. [] This suggests that the analgesic action of trans-tramadol is primarily driven by this specific enantiomer of its active metabolite.
Q3: Are there analytical methods available to differentiate and quantify the isomers of this compound in pharmaceutical preparations?
A3: Yes, high-performance capillary electrophoresis (HPCE) has been successfully employed to separate and quantify the four isomers of this compound in pharmaceutical preparations. [] This method utilizes a specific buffer system and cyclodextrin to achieve separation, allowing for accurate determination of each isomer's concentration. [] This is particularly important for quality control purposes to ensure the correct enantiomeric composition in drug products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。